molecular formula C20H17ClN4 B2848518 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849923-11-1

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2848518
CAS No.: 849923-11-1
M. Wt: 348.83
InChI Key: GRACRCVSIZGFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(4-chlorophenyl) substituent, 2,5-dimethyl groups on the pyrimidine core, and an N-phenylamine moiety. The 4-chlorophenyl group at position 3 enhances lipophilicity and may influence target binding affinity, while the N-phenyl substitution differentiates it from closely related derivatives with pyridinylmethyl or alkylamine substituents .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRACRCVSIZGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells, which can be a critical factor in its action and efficacy.

Biological Activity

3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, characterized by a pyrazolo-pyrimidine core and various substituents, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight348.83 g/mol
Molecular FormulaC20H17ClN4
LogP5.1522
Polar Surface Area29.77 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The presence of the 4-chlorophenyl group and dimethyl substituents enhances its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and drug discovery .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values ranging from 0.01 µM to 0.46 µM have been reported for related compounds .
  • NCI-H460 (lung cancer) : Similar compounds showed IC50 values of 7.01 ± 0.60 µM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study assessing various pyrazole derivatives, it was found that compounds with similar structures exhibited notable antibacterial effects against pathogenic strains:

  • Antibacterial Activity : The compound demonstrated significant inhibition against bacterial biofilms and quorum sensing mechanisms, which are critical for bacterial virulence .
  • Antifungal Activity : It showed promising results against several fungal strains, indicating potential as an antifungal agent .

Antitubercular Activity

The compound's activity against Mycobacterium tuberculosis has been documented, with certain derivatives exhibiting strong antitubercular properties. For example, studies indicated that related pyrazole derivatives could effectively inhibit the growth of Mycobacterium tuberculosis H37Rv strain .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Study : A derivative was assessed for its cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL , respectively .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit biofilm formation in bacterial cultures, highlighting their potential in treating infections caused by biofilm-forming bacteria .
  • Antifungal Activity : Compounds were tested against four pathogenic fungi strains, showing strong antifungal activity that warrants further investigation into their mechanism of action .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. The specific compound has shown promise as an anticancer agent due to its ability to modulate enzyme activity and influence cellular pathways. Some studies suggest that it may act as a selective protein inhibitor, targeting specific kinases involved in cancer progression.

Antitubercular Activity

The compound's structural similarity to other pyrazolo[1,5-a]pyrimidines that have demonstrated activity against Mycobacterium tuberculosis indicates potential for further investigation in tuberculosis treatment. Compounds with a 3-phenyl moiety have been linked to promising anti-tubercular activity, suggesting that this compound could also exhibit similar effects.

Case Study 1: Anticancer Activity

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives highlighted the anticancer potential of compounds with similar structures. The results indicated that these compounds could induce apoptosis in cancer cells through kinase inhibition and modulation of cell cycle regulators. The unique substituents on 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine may enhance its efficacy compared to other derivatives.

Case Study 2: Antitubercular Effects

In vitro studies have shown that compounds related to this pyrazolo-pyrimidine derivative possess significant activity against M. tuberculosis. The presence of a chlorophenyl group in the structure may contribute to its enhanced interaction with bacterial targets, warranting further exploration for potential therapeutic applications against tuberculosis.

Comparison with Similar Compounds

Key Findings :

  • Fluorine at the 3-position (e.g., 4-fluorophenyl) improves anti-M.tb potency compared to chlorine, likely due to enhanced electronic effects and target binding .
  • Pyridinylmethyl N-substituents (e.g., compounds 32, 47) optimize microsomal stability and reduce hERG channel liability, critical for drug safety .
  • The target compound’s N-phenyl group may reduce metabolic stability compared to pyridinylmethyl analogs, though this requires experimental validation.

Key Findings :

  • MPZP’s 4-methoxy-2-methylphenyl group and branched N-substituents enhance blood-brain barrier penetration and receptor affinity .
  • The target compound’s 4-chlorophenyl and N-phenyl groups may limit CNS bioavailability due to higher lipophilicity and reduced solubility.

Other Pyrazolo[1,5-a]pyrimidin-7-amines

  • N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () : Exhibits a methoxy group at the 3-position, which may confer anti-inflammatory properties, though activity data are unspecified .

Structural and Pharmacokinetic Trends

3-Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Increase metabolic stability but may reduce solubility. Fluorine analogs generally outperform chlorine in M.tb inhibition .
  • Methoxy Groups : Enhance CNS activity (e.g., MPZP) but increase susceptibility to demethylation .

N-Substituent Effects :

  • Pyridinylmethyl : Favors anti-M.tb activity and microsomal stability .
  • Bulky Alkyl/Aryl Groups (e.g., MPZP) : Improve receptor selectivity in CNS targets .

5-Substituent Diversity :

  • Methyl groups (as in the target compound) balance steric effects and synthetic accessibility, while aryl groups (e.g., p-tolyl) enhance M.tb potency .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or their equivalents. Substituents like the 4-chlorophenyl and methyl groups are introduced through nucleophilic substitution or coupling reactions. Critical factors include reagent selection (e.g., chlorinated aryl precursors, methylating agents), solvent polarity (e.g., dichloromethane for solubility), and temperature control (reflux conditions for cyclization). Purity is ensured via column chromatography or recrystallization .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nucleophilic substitutions .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce aryl groups .
  • Temperature gradients : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Workup protocols : Precipitation in cold ether or aqueous washes removes unreacted reagents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent positions and confirms regioselectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess changes in binding affinity. For example, fluorinated analogs show enhanced metabolic stability .
  • Steric effects : Bulky substituents (e.g., tert-butyl) at the 5-position may reduce enzymatic degradation but increase hydrophobicity, requiring logP optimization .
  • Electron-withdrawing groups : Chlorine or trifluoromethyl groups improve target binding via electrostatic interactions, as seen in kinase inhibition assays .

Q. What strategies can resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal assays : Confirm activity using fluorescence polarization (FP) alongside radiometric assays .
  • Control for solubility : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to detect aggregation artifacts .

Q. What in vitro and ex vivo models are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :

  • Cancer models : Screen against NCI-60 cell lines to identify selectivity profiles .
  • Inflammatory pathways : Use LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α suppression .
  • ADME-Tox profiling : Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies predict pharmacokinetics .

Q. How can computational methods (e.g., molecular docking) elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins (e.g., JAK2 kinase). Focus on hydrogen bonds with backbone amides and hydrophobic interactions with chlorophenyl groups .
  • Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore modeling aligns electrostatic and steric features with known inhibitors to prioritize synthetic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.